2-Amino-5-(hydroxymethyl)phenol
Overview
Description
2-Amino-5-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H9NO2 It is a derivative of phenol, characterized by the presence of an amino group at the 2-position and a hydroxymethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the reduction of precursor aldehydes using sodium borohydride. The precursor aldehydes are typically obtained from the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely applied to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, and various oxidizing agents such as potassium permanganate for oxidation. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Amino-5-(hydroxymethyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups play a crucial role in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are limited, but it is known to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-methylaniline
- 4-Amino-3-hydroxytoluene
- 6-Amino-m-cresol
Uniqueness
2-Amino-5-(hydroxymethyl)phenol is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-amino-5-(hydroxymethyl)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-6-2-1-5(4-9)3-7(6)10/h1-3,9-10H,4,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFATYJIZMAOEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561240 | |
Record name | 2-Amino-5-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114484-31-0 | |
Record name | 2-Amino-5-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-(hydroxymethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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